Diacetone-D-glucose

Asymmetric Synthesis Chiral Auxiliary Organosulfur Chemistry

Substituting chiral pool building blocks with cheaper epimers leads to unpredictable stereoselectivity and costly re-optimization. Diacetone-D-glucose (CAS 582-52-5) eliminates this risk via its rigid bicyclic furanose-dioxolane scaffold, providing a defined C-3 hydroxyl stereochemistry that ensures reproducible asymmetric transformations. • Preferred precursor for enantiopure tert-butyl sulfoxides; DMAP-catalyzed sulfinylation delivers 94% de at scale • Orthogonal 1,2- vs 5,6-O-isopropylidene protection enables selective deprotection and sequential glycosylation for oligosaccharide synthesis • High crystallinity (mp 110-111 °C) facilitates purification by recrystallization, minimizing impurity carry-through in multi-step API campaigns

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
Cat. No. B7782896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetone-D-glucose
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
InChIInChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6?,7-,8+,9+,10+/m0/s1
InChIKeyKEJGAYKWRDILTF-DEMCRKGTSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacetone-D-Glucose: Protected Chiral Building Block


The compound (3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol, widely known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose or Diacetone-D-glucose (CAS 582-52-5), is a bicyclic acetal derivative of D-glucose. It is a foundational chiral pool building block in carbohydrate chemistry [1]. Its core structure features a fused furanose and dioxolane ring system, which provides a rigid, chiral scaffold with defined stereocenters. This compound is typically available as a white crystalline solid with a high melting point (110-111 °C) and high purity (≥98%) . Its primary utility lies in its ability to act as a chirality template and a versatile synthon for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals [2].

Chiral pool D-glucose derived building block with defined stereochemistry
Protected synthon Orthogonal isopropylidene protection for sequential modifications
Rigid scaffold Bicyclic framework provides reliable stereochemical control

Why Analogs Cannot Replace Diacetone-D-Glucose


The di-O-isopropylidene-hexofuranose class contains several isomers and epimers derived from different sugars (e.g., D-allose, D-mannose, D-galactose). While they share a similar protecting group strategy, their three-dimensional stereochemistry dictates profoundly different reactivity and selectivity profiles [1]. Simple substitution with a cheaper or more readily available analog, such as the allofuranose or mannofuranose derivative, is not feasible without extensive re-optimization of reaction conditions and risking a significant drop in yield and stereoselectivity. The specific stereochemical arrangement of the 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose framework creates a unique steric environment around the C-3 hydroxyl group, which is the primary site for functionalization . This environment is not replicated by its epimers, leading to unpredictable and often inferior outcomes in asymmetric transformations [2].

Epimer stereochemistry

Allofuranose or mannofuranose analogs alter the chiral environment at the C-3 hydroxyl, leading to unpredictable asymmetric induction.

Reactivity divergence

Mannofuranose derivatives show different reactivity profiles; direct substitution may require extensive re-optimization of reaction conditions.

Yield and selectivity risk

Using a cheaper di-O-isopropylidene-protected sugar without validation risks lower yield and compromised stereoselectivity.

Diacetone-D-Glucose vs. Analogs: Quantitative Evidence


High Diastereoselectivity in Sulfinylation

In a DMAP-catalyzed tert-butanesulfinylation reaction, the target compound (diacetone-D-glucose, DAG) provides the (Rs)-diastereomer sulfinate ester with a high 94% diastereomeric excess (de) and in quantitative yield. This is a significant improvement over earlier methods using DAG with NEt3 and Py, which yielded high, but less precisely quantified, diastereomeric excess [1][2]. The use of DAG as a chiral auxiliary in this reaction provides a reliable and scalable entry to enantiopure tert-butyl sulfoxides, a crucial class of chiral reagents [1].

Sulfinylation selectivity
Head-to-head
94% de (target) vs. unquantified high de (previous method)
Supports reproducible enantiopure sulfoxide synthesis
DMAP-catalyzed protocol; reported quantitative yield
Asymmetric Synthesis Chiral Auxiliary Organosulfur Chemistry

Crystallinity and Melting Point Advantage

The target glucofuranose derivative exhibits a melting point of 110-111 °C, forming a robust white crystalline solid . In contrast, the closely related allofuranose epimer (1,2:5,6-di-O-isopropylidene-α-D-allofuranose) has a significantly lower melting point of 73-77 °C . The mannofuranose epimer has a higher melting point (118-121 °C), but its different stereochemistry precludes it from mimicking the reactivity of the gluco-isomer .

Melting point
Data to verify
110–111 °C (gluco) vs. 73–77 °C (allo) vs. 118–121 °C (manno)
Higher crystallinity may simplify purification; stereochemistry remains key differentiator
Literature melting points; stereochemical identity must be confirmed
Process Chemistry Purification Solid-State Properties

Regioselective Deprotection Advantage

The compound's two isopropylidene protecting groups are not equivalent. The 5,6-O-isopropylidene group can be selectively cleaved in the presence of the 1,2-O-isopropylidene group, leaving the C-1 and C-2 hydroxyls protected . This selective deprotection is achieved under mild conditions, for instance using p-toluenesulfonic acid on MCM-41 in acetonitrile/water, yielding the corresponding 5,6-diol in good to excellent yields within 4-5 hours [1]. This orthogonal deprotection is a critical strategic advantage not universally available in other di-O-isopropylidene-protected sugars, where deprotection may be less selective or require harsher conditions [2].

Regioselective deprotection
Class-level
Selective 5,6-O-deprotection; 1,2-group remains intact
Enables sequential functionalization for oligosaccharide assembly
PTSA-MCM-41, CH₃CN/H₂O, rt, 4–5 h; good to excellent yields
Protecting Group Strategy Regioselective Chemistry Carbohydrate Synthesis

Diacetone-D-Glucose: Optimal Applications


Enantiopure tert-Butyl Sulfoxide Synthesis

This compound is the preferred starting material for the industrial-scale synthesis of enantiopure tert-butyl sulfoxides. The proven, high-yielding DMAP-catalyzed sulfinylation protocol, which delivers the key sulfinate ester intermediate with 94% de, offers a robust and scalable process. This method is superior to earlier approaches and ensures reliable access to these high-value chiral reagents for pharmaceutical synthesis [1].

Complex Oligosaccharide and Glycoconjugate Synthesis

The compound is uniquely suited for the multi-step synthesis of complex carbohydrates. The orthogonal protecting group strategy allows for the selective, high-yielding removal of the 5,6-O-isopropylidene group while keeping the 1,2-O-isopropylidene group intact [1]. This enables a clear and predictable synthetic pathway for sequential functionalization, which is a critical requirement for constructing the diverse glycosidic linkages found in oligosaccharides and glycoconjugates of biological or therapeutic interest .

Asymmetric Synthesis via Chiral Template

The rigid, bicyclic framework of this compound serves as an excellent chirality template. This has been demonstrated in the highly enantioselective synthesis of (R)-mevalonolactone and chirally labeled glycerol derivatives [1]. Researchers can leverage this pre-existing, well-defined stereochemistry to control the formation of new stereocenters in target molecules, providing a reliable alternative to asymmetric catalysis for generating complex chiral intermediates .

Crystallization-Driven Purification for API Synthesis

For the synthesis of high-value Active Pharmaceutical Ingredients (APIs) and their intermediates, the high crystallinity and melting point (110-111 °C) of this compound are distinct advantages [1]. These properties allow for efficient purification of the compound itself and its derivatives via recrystallization. This leads to higher purity intermediates, which in turn reduces the risk of carrying impurities through a multi-step synthesis, ultimately improving the yield and purity of the final drug substance and simplifying regulatory compliance .

Application
Selection Property
Validation Focus
Chiral sulfoxide synthesis
Diastereoselectivity in sulfinylation
Reproducibility of diastereomeric excess
Oligosaccharide assembly
Orthogonal protecting group strategy
Regioselective deprotection efficiency
Asymmetric synthesis template
Rigid bicyclic stereochemical scaffold
Stereochemical outcome control
Pharmaceutical intermediate purification
High crystallinity and melting behavior
Recrystallization efficiency and intermediate purity

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